molecular formula C21H18ClN3O B2989452 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-71-0

3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2989452
CAS No.: 860784-71-0
M. Wt: 363.85
InChI Key: ZIQCBDSGXQHIRO-UHFFFAOYSA-N
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Description

The target compound, 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, features a benzimidazole core substituted with a 3-chlorobenzyl group at position 1 and methyl groups at positions 5 and 5. The 2(1H)-pyridinone moiety is linked at the benzimidazole’s 2-position. Key modifications in similar compounds include variations in the benzyl substituent, halogenation patterns, and pyridinyl/pyridinone substitutions, which influence molecular weight, solubility, and electronic characteristics .

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCBDSGXQHIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common method involves the initial formation of the benzimidazole core by condensing o-phenylenediamine with a substituted carboxylic acid under acidic conditions. The resulting benzimidazole intermediate is then alkylated with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. Subsequently, the alkylated benzimidazole undergoes cyclization with 2-chloropyridine-3-carboxylic acid to form the target compound.

Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but is optimized for large-scale operations. This includes the use of high-throughput reactors, stringent control of reaction conditions (temperature, pressure), and continuous monitoring to ensure high yield and purity. Solvent recovery and purification steps are also integrated into the process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions, including:

  • Reduction: : Conducted under hydrogenation conditions using catalysts like palladium on carbon, resulting in the removal of oxygen functionalities or double bonds.

  • Substitution: : Occurs mainly on the aromatic rings, facilitated by nucleophiles or electrophiles, under conditions like Friedel-Crafts alkylation or halogenation.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium on carbon.

  • Substitution: : Alkyl halides, Friedel-Crafts catalysts (aluminum chloride).

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used but typically include functionalized derivatives of the original compound, such as hydroxylated, reduced, or alkyl-substituted variants.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : For studying molecular interactions and binding affinities in various biochemical assays.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: : Used in the development of novel materials with specific properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The exact mechanism of action for this compound is subject to ongoing research. it is believed to interact with molecular targets such as enzymes or receptors. The benzimidazole and pyridinone moieties are known to facilitate binding to biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Benzimidazole Core

3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
  • Structure : The 3-chlorobenzyl group is replaced with a bulkier 4-tert-butylbenzyl substituent.
  • Molecular Weight : 385.5 g/mol (C₂₅H₂₇N₃O) .
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
  • Structure : Lacks methyl groups on the benzimidazole but introduces dichloro substituents at positions 5 and 6.
  • Molecular Weight : 370.23 g/mol (C₁₉H₁₃Cl₂N₃O) .

Variations in the Aromatic Substituents

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
  • Structure: Replaces pyridinone with a 6-chloro-3-pyridinyl group and substitutes 3,4-dichlorobenzyl at position 1.
  • Molecular Weight : ~443.76 g/mol (C₂₂H₁₇Cl₃N₄) .
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole
  • Structure : Features a 3-methylbenzyl group and 2-chloro-3-pyridinyl substitution.
  • Molecular Weight : 361.87 g/mol (C₂₂H₂₀ClN₃) .
  • Impact : The methyl group on the benzyl ring may reduce steric hindrance compared to bulkier substituents like tert-butyl.

Halogenation and Heterocyclic Modifications

3-{1-[4-(tert-Butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
  • Structure : Combines tert-butylbenzyl with dichloro substitution on the benzimidazole.
  • Molecular Weight : 426.34 g/mol (C₂₃H₂₁Cl₂N₃O) .
  • Impact : Dichloro and tert-butyl groups synergistically increase hydrophobicity, which may enhance tissue penetration but complicate formulation.

Implications of Substituent Modifications

  • Lipophilicity : Bulkier groups (e.g., tert-butyl) increase logP values, favoring blood-brain barrier penetration but risking solubility issues .
  • Steric Factors : Methyl groups (e.g., 5,6-dimethyl) may stabilize the benzimidazole conformation, influencing binding specificity .

Biological Activity

The compound 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone , a derivative of benzimidazole, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17Cl2N3C_{21}H_{17}Cl_2N_3, with a molar mass of approximately 382.29 g/mol. The structure consists of a benzimidazole core substituted with a chlorobenzyl group and a pyridinone moiety, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC21H17Cl2N3
Molar Mass382.29 g/mol
CAS Number339100-83-3

Anticancer Activity

Research has indicated that derivatives of benzimidazole exhibit significant anticancer properties. A study by Kumar et al. (2022) demonstrated that compounds similar to the target molecule showed promising cytotoxicity against various cancer cell lines, including HCT116 and A549. The IC50 values for these compounds ranged from 0.07 µM to 1.6 µM, indicating potent growth inhibition .

Case Study:
In a comparative study on benzimidazole derivatives, the compound exhibited an IC50 value of 0.95 µM against the HCT116 cell line, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Research Findings:
A recent review highlighted that compounds with structural similarities to our target have shown significant inhibition of inflammatory markers such as TNF-alpha and IL-6 in cell culture assays .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest: Compounds have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction: The compound promotes apoptosis through mitochondrial pathways.
  • Kinase Inhibition: Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Benzimidazole core formation : React 2-(pyridin-2-yl)benzimidazole with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl substituent .

Methylation : Introduce methyl groups at the 5,6-positions using methylating agents like methyl iodide in the presence of a base.

Pyridinone ring closure : Optimize cyclization conditions (e.g., acidic or thermal activation) to form the 2(1H)-pyridinone moiety.
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The 3-chlorobenzyl group shows distinct splitting patterns due to substituent effects .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Fragmentation patterns can validate structural motifs.
  • IR Spectroscopy : Detect C=N stretches (~1600 cm⁻¹) in the benzimidazole ring and carbonyl vibrations (~1650 cm⁻¹) in the pyridinone moiety .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated solution (e.g., DCM/hexane) to obtain single crystals.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Refinement : Refine structures using SHELXL or OLEX2, validating bond lengths/angles against literature values (e.g., C-Cl bond ~1.74 Å) .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data, such as unexpected NMR peaks?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity of methyl and benzyl groups.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
  • Alternative Techniques : Use X-ray crystallography as a definitive structural validation tool .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize partial charges via the AM1-BCC method .

Q. How does substituent variation (e.g., 3-chlorobenzyl vs. pyridinylmethyl) impact thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under nitrogen. For example, bulkier substituents (e.g., pentamethylbenzyl) may increase Td due to steric hindrance .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. Correlate with crystallographic packing efficiency .

Q. What strategies optimize synthetic yield when scaling up the reaction?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.
  • Catalysis : Add KI to enhance nucleophilic substitution of 3-chlorobenzyl chloride .
  • Workflow : Use flow chemistry for continuous processing, minimizing side reactions.

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